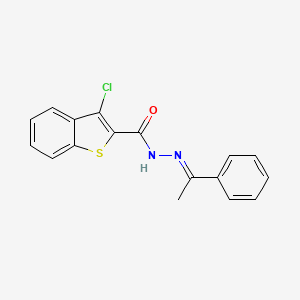
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide (CPBC) is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Scientific Research Applications
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antiviral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza A virus.
Mechanism of Action
The mechanism of action of 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cancer cell proliferation, inflammation, and viral replication. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation. Moreover, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Finally, this compound has been shown to inhibit the replication of viruses by targeting various viral proteins.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, this compound has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Finally, this compound has been found to suppress inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has several advantages for lab experiments, including its high potency, selectivity, and stability. Moreover, this compound is relatively easy to synthesize and can be obtained in high yields and purity. However, this compound also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has great potential for future therapeutic applications. Further research is needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Moreover, the pharmacokinetics and toxicity of this compound need to be thoroughly evaluated to determine its safety and efficacy in vivo. Finally, the development of novel formulations and delivery systems for this compound may enhance its bioavailability and therapeutic efficacy.
Synthesis Methods
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide can be synthesized by the reaction of 3-chlorobenzothiophene-2-carbohydrazide with 1-phenylethylidene under appropriate reaction conditions. The synthesis method has been optimized to achieve high yields and purity of the final product. The chemical structure of this compound has been confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
properties
IUPAC Name |
3-chloro-N-[(E)-1-phenylethylideneamino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11(12-7-3-2-4-8-12)19-20-17(21)16-15(18)13-9-5-6-10-14(13)22-16/h2-10H,1H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXEXZBIAXOJY-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)
![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)
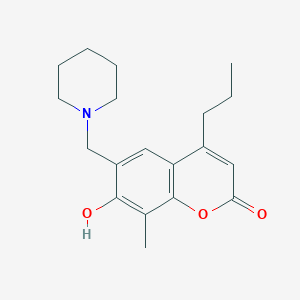
![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)
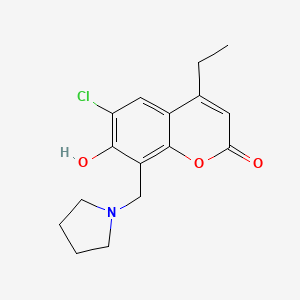
![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)
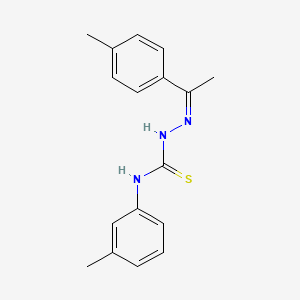
![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)
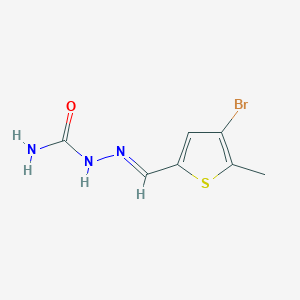
![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)

![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)